ethyl 5-phenoxy-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-phenoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-20-17(19)16-11-12-10-14(8-9-15(12)18-16)21-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMATIMBVGPJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-Phenoxyindole-2-carboxylic Acid Ethyl Ester
The following technical guide details the properties, synthesis, and applications of 5-phenoxyindole-2-carboxylic acid ethyl ester . This document is structured for researchers in medicinal chemistry and drug discovery.
Classification: Indole-2-carboxylate Scaffold | Primary Application: Medicinal Chemistry Intermediate
Executive Summary & Chemical Profile
5-phenoxyindole-2-carboxylic acid ethyl ester is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive indole derivatives. Its structure features an indole core substituted at the 5-position with a phenoxy group (providing lipophilic bulk and potential π-stacking interactions) and at the 2-position with an ethyl ester (serving as a versatile synthetic handle).
This scaffold is a critical precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 and has emerging relevance in neuroprotective agents against amyloid-beta aggregation.
Physicochemical Properties (Predicted & Analogous)
| Property | Value / Description | Note |
| IUPAC Name | Ethyl 5-phenoxy-1H-indole-2-carboxylate | |
| Molecular Formula | C₁₇H₁₅NO₃ | |
| Molecular Weight | 281.31 g/mol | |
| Appearance | Off-white to pale beige crystalline solid | Analogous to 5-benzyloxy derivatives |
| Melting Point | 158–162 °C (Predicted) | Based on 5-benzyloxy analog (162-164°C) [1] |
| Solubility | Soluble in DMSO, DMF, EtOAc; Low in Water | High lipophilicity due to phenoxy group |
| LogP (Predicted) | ~4.2 – 4.5 | Highly lipophilic |
| pKa (NH) | ~16.5 (Predicted) | Weakly acidic indole NH |
Synthetic Methodology: Fischer Indole Synthesis
The most robust route to 5-phenoxyindole-2-carboxylic acid ethyl ester is the Fischer Indole Synthesis , utilizing 4-phenoxyphenylhydrazine and ethyl pyruvate. This method is preferred for its scalability and reliability.
Reaction Scheme Logic
The synthesis proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement under acidic conditions to form the indole core.
Figure 1: Fischer Indole Synthesis pathway for the target compound.
Detailed Protocol
Reagents: 4-Phenoxyphenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA) or ZnCl₂/Acetic Acid.
-
Hydrazone Formation:
-
Dissolve 4-phenoxyphenylhydrazine HCl (e.g., 10 mmol) in absolute ethanol (50 mL).
-
Add ethyl pyruvate (11 mmol) dropwise.
-
Reflux for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.
-
Observation: A solid hydrazone precipitate often forms upon cooling. Filter and dry.
-
-
Cyclization (Indolization):
-
Mix the dried hydrazone with Polyphosphoric acid (PPA) (approx. 10g per 1g hydrazone).
-
Heat to 100–110 °C with vigorous mechanical stirring for 2–3 hours.
-
Critical Control: Do not exceed 120 °C to prevent charring.
-
Quenching: Pour the hot reaction mixture onto crushed ice/water (200 mL) with stirring. The crude indole will precipitate as a gum or solid.
-
-
Workup & Purification:
-
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with sat. NaHCO₃ (to remove residual acid) and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: Purify the crude solid from Ethanol or Toluene/Hexane to yield off-white crystals.
-
Reactivity & Derivatization Strategies
The 5-phenoxyindole-2-carboxylate scaffold offers three primary vectors for modification, essential for Structure-Activity Relationship (SAR) studies.
Functionalization Logic
-
C3-Position (Nucleophilic): The most reactive site for electrophilic aromatic substitution.
-
Ester Group (Electrophilic): Susceptible to hydrolysis, reduction, or amidation.
-
Indole NH (Acidic): Site for N-alkylation.
Figure 2: Key derivatization pathways for SAR exploration.
Key Protocols
-
Hydrolysis to Acid: Treat ester with LiOH (2.0 eq) in THF:H₂O (3:1) at RT for 4h. Acidify to pH 2 to precipitate the carboxylic acid.
-
C3-Formylation: React with POCl₃/DMF at 0°C -> RT. This introduces an aldehyde at C3, a critical step for synthesizing vinyl/aryl derivatives seen in HIV inhibitors [2].
Therapeutic Applications
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Indole-2-carboxamides derived from this ester are potent NNRTIs. The 5-phenoxy group mimics the hydrophobic binding interactions of established inhibitors (e.g., Efavirenz) within the NNRTI binding pocket (residues Tyr181, Tyr188).
-
Mechanism: Allosteric inhibition of Reverse Transcriptase (RT).[1]
-
Key Derivative: 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a known potent analog; the 5-phenoxy variant offers an alternative hydrophobic profile to evade resistance mutations (e.g., K103N) [2, 4].
Neuroprotection (Alzheimer's Disease)
5-Phenoxyindole derivatives have demonstrated dual activity in inhibiting Beta-Amyloid (Aβ) aggregation and acting as antioxidants.
-
Activity: Compounds in this class have shown IC₅₀ values in the low micromolar range (approx. 3 µM) for anti-Aβ aggregation [3].
-
Rationale: The indole backbone provides a scaffold for π-π stacking with amyloid plaques, while the phenoxy group enhances blood-brain barrier (BBB) permeability.
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.
| Hazard Statement | Precautionary Measure |
| H315 Causes skin irritation | Wear nitrile gloves and lab coat. |
| H319 Causes serious eye irritation | Wear safety goggles. Rinse immediately if contact occurs. |
| H335 May cause respiratory irritation | Handle in a fume hood. Avoid dust generation.[2][3] |
Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the indole ring.
References
-
ChemicalBook. Ethyl 5-benzyloxyindole-2-carboxylate Properties. (Analogous physicochemical data). Available at:
-
Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[4] Journal of Medicinal Chemistry. Available at:
-
Rukachaisirikul, T., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives. Pharmaceuticals.[5] Available at:
-
Silvestri, R., et al. (2000). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors.[4] Journal of Medicinal Chemistry. (Context for 5-substituted indole efficacy).
Sources
- 1. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. iapac.org [iapac.org]
Definitive Technical Guide: Ethyl 5-Phenoxy-1H-Indole-2-Carboxylate
The following technical guide provides an in-depth analysis of Ethyl 5-phenoxy-1H-indole-2-carboxylate , focusing on its chemical identification, synthesis pathways, and therapeutic applications.
Executive Summary
Ethyl 5-phenoxy-1H-indole-2-carboxylate is a specialized indole derivative serving as a critical scaffold in medicinal chemistry. It belongs to the class of indole-2-carboxylates , which are privileged structures in drug discovery due to their ability to mimic peptide backbones and interact with diverse biological targets. This molecule is particularly significant in the development of HIV-1 Reverse Transcriptase Inhibitors (NNRTIs) and anticancer agents targeting the colchicine binding site of tubulin.
While the ethyl ester derivative itself is often generated in situ or as a transient intermediate, its parent acid, 5-phenoxy-1H-indole-2-carboxylic acid , is a stable, commercially indexed building block (CAS: 78304-52-6). This guide details the synthesis, characterization, and application of the ethyl ester form.
Chemical Identification & Profile
This section clarifies the nomenclature and identification parameters. Due to the specific nature of the ethyl ester, it is most reliably identified through its parent acid.
Core Identity
| Parameter | Detail |
| Chemical Name | Ethyl 5-phenoxy-1H-indole-2-carboxylate |
| Parent Acid CAS | 78304-52-6 (5-Phenoxy-1H-indole-2-carboxylic acid) |
| Ester CAS | Not widely indexed in public registries; refer to Parent Acid CAS 78304-52-6 |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| SMILES | CCOC(=O)c1cc2cc(Oc3ccccc3)ccc2[nH]1 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
Structural Significance
The 5-phenoxy substitution is critical for hydrophobic interactions within protein binding pockets (e.g., the NNRTI binding pocket of HIV-1 RT). The 2-carboxylate moiety provides a handle for hydrogen bonding or further derivatization into amides/hydrazides.
Synthetic Pathways
The synthesis of ethyl 5-phenoxy-1H-indole-2-carboxylate follows two primary routes: De Novo Construction (Fischer Indole) and Direct Esterification .
Method A: Fischer Indole Synthesis (De Novo)
This is the most robust method for generating the indole core with the phenoxy substituent already in place.
Reagents:
-
4-Phenoxyphenylhydrazine hydrochloride (Precursor)
-
Ethyl pyruvate (Alpha-keto ester source)
-
Polyphosphoric Acid (PPA) or Ethanolic H₂SO₄ (Cyclization catalyst)
Protocol:
-
Hydrazone Formation: React 4-phenoxyphenylhydrazine (1.0 eq) with ethyl pyruvate (1.1 eq) in ethanol at reflux for 2 hours. Isolate the hydrazone intermediate.[1]
-
Cyclization: Dissolve the hydrazone in PPA (or acetic acid/H₂SO₄) and heat to 80-100°C for 3-4 hours.
-
Workup: Pour the reaction mixture onto crushed ice. The indole ester precipitates as a solid.[2]
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc).
Method B: Esterification of Parent Acid
If 5-phenoxy-1H-indole-2-carboxylic acid (CAS 78304-52-6) is available, this route is preferred for high purity.
Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated H₂SO₄ (or Thionyl Chloride, SOCl₂, 1.2 eq dropwise at 0°C).
-
Reflux the mixture for 6-12 hours.
-
Monitor by TLC (Acid disappears, less polar ester spot appears).
-
Concentrate the solvent and neutralize with saturated NaHCO₃. Extract with ethyl acetate.[1][2][3]
Synthesis Visualization
Figure 1: Dual synthetic pathways for Ethyl 5-phenoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis (top) and Direct Esterification (bottom).
Therapeutic Potential & Applications
The 5-phenoxyindole scaffold is a validated pharmacophore in medicinal chemistry.
HIV-1 Reverse Transcriptase Inhibition
Indole-2-carboxylates are structural analogs of Efavirenz and other NNRTIs.
-
Mechanism: The 5-phenoxy group occupies the hydrophobic pocket (Val106, Pro236) of the Reverse Transcriptase enzyme, inducing a conformational change that inhibits viral DNA polymerization.
-
SAR Insight: The ester group at position 2 is often hydrolyzed to the acid or converted to a carboxamide to improve solubility and hydrogen bonding with Lys101.
Anticancer Activity (Tubulin Targeting)
Derivatives of 5-phenoxyindole have shown potency against tubulin polymerization.
-
Target: Colchicine binding site on β-tubulin.
-
Effect: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Biological Pathway Diagram
Figure 2: Mechanism of Action (MoA) mapping for 5-phenoxyindole derivatives in viral and oncological pathways.
Analytical Characterization
To validate the synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate , the following analytical data is expected:
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, NH); δ 7.0-7.5 (m, 8H, Aromatic protons of indole + phenoxy); δ 4.35 (q, 2H, O-CH₂-); δ 1.35 (t, 3H, -CH₃). |
| ¹³C NMR | Carbonyl peak at ~162 ppm ; Indole C2 at ~128 ppm ; Phenoxy carbons distinct in the 115-160 ppm range. |
| Mass Spectrometry (ESI) | [M+H]⁺ = 282.31 ; [M+Na]⁺ = 304.30 . |
| IR Spectroscopy | 3300 cm⁻¹ (NH stretch); 1690-1710 cm⁻¹ (Ester C=O stretch); 1240 cm⁻¹ (Ar-O-Ar ether stretch). |
Safety & Handling
-
Hazard Classification: Irritant (Xi).
-
Precautions: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring.
-
Stability: Stable under normal conditions; sensitive to strong oxidizers.
References
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Indole-2-carboxylic acid derivatives. Retrieved from [Link]
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Standard reference for Method A).
-
Sundberg, R. J. (1996). Indoles.[4][1][5] Academic Press.[5] (Comprehensive guide on indole chemistry and reactivity).
Sources
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- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS [chemicalbook.com]
- 4. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Technical Monograph: 5-Substituted Indole-2-Carboxylate Derivatives
Structural Architectures, Synthetic Methodologies, and Therapeutic Applications[1]
Executive Summary: The Privileged Scaffold
The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple, unrelated biological targets with high affinity. While the indole core mimics the side chain of tryptophan, the C2-carboxylate provides a critical polar anchor—often functioning as a bioisostere for the glycine carboxylate in NMDA receptors or as a metal-chelating motif in metalloenzymes like HIV-1 integrase.
This technical guide focuses specifically on 5-substituted derivatives . The C5 position is electronically coupled to the indole nitrogen yet spatially distinct from the C2 active site, making it the ideal vector for modulating lipophilicity (logP), metabolic stability, and hydrophobic pocket occupancy without disrupting the primary pharmacophore at C2.[1]
Structural Pharmacology & SAR Logic
The biological efficacy of 5-substituted indole-2-carboxylates is governed by a distinct bipartite Structure-Activity Relationship (SAR).
The "Warhead" (C2 Position)
The C2-carboxylic acid (or ester prodrug) is the primary interaction site.[1]
-
NMDA Receptors: Mimics the carboxylic acid of glycine, binding to the strychnine-insensitive glycine site (NR1 subunit).[1]
-
HIV Integrase: The C2-carbonyl and the indole N-H form a bidentate chelation motif for Mg²⁺ ions within the enzyme's active site.[2]
The "Tuning Vector" (C5 Position)
The C5 position is the primary handle for optimizing physicochemical properties.[1]
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂ at C5 increase the acidity of the N-H bond (pKa modulation), strengthening hydrogen bond donation at the active site.[1]
-
Hydrophobic Reach: Substitution with aryl or heteroaryl rings (via Suzuki/Buchwald coupling) allows the molecule to reach deep hydrophobic pockets adjacent to the primary binding site.[1]
Visualization: SAR Architecture
Figure 1: SAR map illustrating the distinct roles of the C2 and C5 positions in biological recognition and physicochemical tuning.[1]
Synthetic Methodologies
While the Hemetsberger-Knittel synthesis (decomposition of azido-cinnamates) offers elegance for complex cores, the Fischer Indole Synthesis remains the industrial standard due to the availability of hydrazine precursors and scalability.
However, modern drug discovery demands modularity.[1] The most efficient workflow involves synthesizing a "parent" 5-bromoindole-2-ester via Fischer cyclization, followed by late-stage divergent coupling.
Comparative Synthetic Strategies
| Methodology | Key Precursors | Advantages | Disadvantages |
| Fischer Indole | Phenylhydrazine + Pyruvate | Scalable, robust, low cost. | Requires harsh acid; regioselectivity issues with meta-substituted hydrazines. |
| Hemetsberger-Knittel | Benzaldehyde + Azidoacetate | Mild conditions, high regiocontrol.[1] | Unstable azido intermediates; multi-step precursor synthesis. |
| Reissert Synthesis | o-Nitrotoluene + Oxalate | Access to indole-2-COOH directly. | Strong base required; limited substrate scope. |
| Pd-Catalyzed (Buchwald) | Aryl halide + Hydrazone | High tolerance for functional groups. | Expensive catalysts; O2 sensitivity. |
Detailed Experimental Protocol
Workflow: Synthesis of Ethyl 5-bromoindole-2-carboxylate (Fischer) followed by Suzuki Coupling (Diversification).
Phase A: Fischer Cyclization (Parent Scaffold Synthesis)
Objective: Synthesis of Ethyl 5-bromoindole-2-carboxylate.[3]
-
Hydrazone Formation:
-
Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Ethanol (solvent).[1]
-
Procedure: Dissolve hydrazine in ethanol. Add ethyl pyruvate dropwise at 0°C. Stir at RT for 2 hours.
-
Causality: Low temperature prevents polymerization of the pyruvate. The hydrazone intermediate often precipitates, driving the equilibrium.[1]
-
-
Cyclization (The Fischer Step):
-
Reagents: Polyphosphoric Acid (PPA) or p-TsOH in Toluene.
-
Procedure: Add the isolated hydrazone to PPA at 100-110°C. Stir for 3-4 hours. Pour onto ice/water.
-
Mechanism:[4][5][6][7][8] Protonation of the enamine tautomer triggers a [3,3]-sigmatropic rearrangement, followed by ammonia elimination.[1][5]
-
Critical Control: Temperature control is vital; <80°C results in incomplete rearrangement, while >120°C promotes tar formation.[1]
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show a doublet at ~7.8 ppm (C4-H) and the disappearance of the hydrazone NH signal.
-
Phase B: Late-Stage C5-Diversification (Suzuki-Miyaura Coupling)
Objective: Installation of an aryl group at C5 to probe the hydrophobic pocket.
-
System Setup:
-
Substrate: Ethyl 5-bromoindole-2-carboxylate (1.0 eq).
-
Boronic Acid: Phenylboronic acid (1.2 eq).[1]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).[1] Chosen for resistance to oxidation compared to Pd(PPh3)4.[1]
-
Base: K₂CO₃ (3.0 eq).[1]
-
Solvent: 1,4-Dioxane/Water (4:1).[1] Water is essential to dissolve the inorganic base.[1]
-
-
Reaction:
-
Degas solvents with N₂ for 15 mins (Critical to prevent homocoupling of boronic acid).[1]
-
Heat to 90°C for 12 hours under inert atmosphere.
-
-
Workup:
Visualization: Synthetic Workflow
Figure 2: Step-wise synthetic pathway from raw materials to functionalized library candidate.
Therapeutic Case Studies
Case Study 1: NMDA Receptor Antagonism
The glycine site of the NMDA receptor is a validated target for stroke and neuroprotection.
-
Mechanism: 5,7-dichloroindole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site (Ki ~ 50 nM).
-
Structural Insight: The C2-carboxylate mimics the glycine acid, while the C5/C7 chlorines fill a restricted hydrophobic pocket, preventing the conformational change required for channel opening [1, 5].[1]
Case Study 2: HIV-1 Integrase Inhibition[2]
-
Mechanism: HIV-1 integrase requires two Mg²⁺ ions to catalyze strand transfer.
-
Structural Insight: 5-substituted indole-2-carboxylic acids coordinate these metal ions. Derivatives with hydrophobic C5-benzyl groups (via the synthesis described above) show enhanced potency by engaging the viral DNA binding interface (π-stacking with adenosine) [2, 4].
References
-
Huettner, J. E. (1989).[1][9] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[9] Science, 243(4898), 1611-1613.[1][9] Link
-
Zhao, X., et al. (2024).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] RSC Advances. Link
-
Gribble, G. W. (2000).[1][4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Liao, C., et al. (2010).[1] Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[2] Molecules, 15(11).[1] Link
-
Salituro, F. G., et al. (1992).[1] Indole-2-carboxylates as functional antagonists of the NMDA receptor glycine site.[9][10] Journal of Medicinal Chemistry. Link
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- 3. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 4. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Indole-2-Carboxylic Acid Ethyl Ester Scaffold in Drug Discovery
Executive Summary
The indole-2-carboxylic acid ethyl ester (and its hydrolyzed congener, indole-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry. Unlike the ubiquitous indole-3-acetic acid derivatives (auxins) or tryptamines, the 2-carboxylate substitution locks the indole core into a specific electronic and steric configuration that favors binding to allosteric sites on ion channels (NMDA, TRPV1) and metal-dependent viral enzymes (HIV-1 Integrase).
This guide dissects the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold. It provides a validated protocol for its synthesis and a mechanistic breakdown of its role in modern drug design.
Structural & Synthetic Analysis[1][2][3][4][5]
The Pharmacophore
The indole-2-carboxylate moiety offers distinct advantages over other indole derivatives:
-
Hydrogen Bonding: The N-H of the indole ring and the carbonyl oxygen of the ester/acid form a bidentate hydrogen-bonding motif. This is critical for chelating divalent metal ions (e.g., Mg²⁺ in HIV integrase) or engaging in donor-acceptor interactions within hydrophobic pockets (e.g., the glycine site of NMDA receptors).
-
Electronic Modulation: The electron-withdrawing carbonyl group at C2 decreases the electron density of the indole ring, making it less susceptible to oxidative metabolism at the C3 position compared to simple indoles.
-
Rigidity: The conjugation between the indole
-system and the C2-carbonyl group enforces planarity, reducing the entropic cost of binding.
Synthetic Accessibility: The Reissert Indole Synthesis
While the Fischer indole synthesis is common, the Reissert Indole Synthesis is the authoritative method for generating indole-2-carboxylates specifically. It proceeds via the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. This route is preferred for its scalability and the facile introduction of the C2-ester group.
Figure 1: The Reissert Indole Synthesis pathway, the preferred route for manufacturing ethyl indole-2-carboxylate.
Medicinal Chemistry Case Studies
NMDA Receptor Antagonism (Glycine Site)
The indole-2-carboxylic acid (I2CA) scaffold acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor.[1][2]
-
Mechanism: The planar indole ring mimics the glycine backbone, while the carboxylic acid group interacts with the conserved arginine residues in the binding pocket.
-
SAR Insight: Halogenation at the C5 or C6 position (e.g., 5-fluoro-indole-2-carboxylic acid) significantly increases potency (Ki ≈ 15 µM) by filling a hydrophobic sub-pocket and modulating the pKa of the indole N-H.
HIV-1 Integrase Inhibition
HIV-1 integrase requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA.[3][4]
-
Mechanism: The indole-2-carboxylic acid motif acts as a metal-chelating pharmacophore.[3][4] The indole N-H and the C2-carboxyl oxygen form a coordination complex with the Mg²⁺ ions, effectively "locking" the enzyme.
-
Optimization: Recent studies have shown that introducing a hydrophobic "long branch" (e.g., halogenated benzyl groups) at the C3 position enhances binding by engaging the hydrophobic cavity adjacent to the active site, improving IC50 values to the sub-micromolar range (e.g., 0.13 µM).[3]
CB1 Receptor Allosteric Modulation
Indole-2-carboxamides (derived from the ethyl ester) are prototypical negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor.
-
Key Compound: ORG27569.
-
SAR Insight: The C2-amide linker length and the C3-alkyl substitution are critical. A specific chain length at C3 induces a conformational change in the receptor that dampens agonist signaling (e.g., CP55,940) while enhancing agonist binding affinity—a hallmark of complex allosteric modulation.
Data Summary: Biological Targets
| Target | Therapeutic Area | Role of Scaffold | Key Modification | Activity Range |
| NMDA Receptor | Neurology (Stroke, Epilepsy) | Glycine Site Antagonist | C5/C6 Halogenation | Ki: 15 µM |
| HIV-1 Integrase | Virology (HIV/AIDS) | Strand Transfer Inhibitor | C3 Hydrophobic Branching | IC50: ~0.1–3 µM |
| CB1 Receptor | Pain/Addiction | Negative Allosteric Modulator | C2-Carboxamide conversion | IC50: ~1–5 µM |
| IDO1/TDO | Oncology (Immunotherapy) | Dual Enzymatic Inhibitor | 6-Acetamido substitution | IC50: ~1 µM |
| TRPV1 | Pain/Inflammation | Agonist | C2-Carboxamide (Capsaicin mimic) | EC50: Variable |
Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate
Method: Reissert Indole Synthesis (Optimized for Lab Scale) Objective: To synthesize high-purity ethyl indole-2-carboxylate from o-nitrotoluene.
Reagents
-
o-Nitrotoluene (137 g, 1.0 mol)
-
Diethyl Oxalate (146 g, 1.0 mol)
-
Potassium Ethoxide (prepared from Potassium and Ethanol) or Sodium Ethoxide
-
Glacial Acetic Acid[5]
-
Zinc Dust (for reduction) or 10% Pd/C (for hydrogenation)
-
Anhydrous Ether[5]
Step-by-Step Methodology
-
Enolate Formation (Claisen Condensation):
-
In a 2L 3-neck flask under N₂ atmosphere, dissolve Potassium (39g) in absolute Ethanol (400 mL) to generate potassium ethoxide.
-
Add anhydrous Ether (400 mL) to dilute.
-
Add Diethyl Oxalate (146 g) dropwise with stirring.
-
Add o-Nitrotoluene (137 g) dropwise.
-
Observation: The solution will turn deep red/brown as the potassium salt of ethyl o-nitrophenylpyruvate forms.
-
Reflux gently for 3 hours. Cool and filter the dark red precipitate (the potassium salt). Wash with ether.
-
-
Reductive Cyclization:
-
Dissolve the potassium salt in Glacial Acetic Acid (600 mL).
-
Option A (Chemical Reduction): Add Zinc dust (200 g) slowly with vigorous stirring. The reaction is exothermic; maintain temp < 80°C.
-
Option B (Catalytic Hydrogenation - Cleaner): Transfer solution to a Parr hydrogenator. Add 10% Pd/C (2 g). Hydrogenate at 40 psi until H₂ uptake ceases (approx 2 hours).
-
Mechanism: The nitro group is reduced to an amine. The amine immediately attacks the
-keto carbonyl of the pyruvate side chain, eliminating water to form the indole ring.
-
-
Isolation:
-
Filter off the catalyst/Zinc residues.
-
Pour the filtrate into ice-cold water (3 L) with stirring.
-
Product: Ethyl indole-2-carboxylate will precipitate as a yellow/beige solid.
-
Filter the solid, wash copiously with water to remove acetic acid.
-
Purification: Recrystallize from Ethanol/Water (1:1) or Methanol.[6][7]
-
Yield: Expect 60-70%. Melting Point: 122–125 °C.
-
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the strategic functionalization of the scaffold for different therapeutic targets.
Figure 2: Strategic functionalization map of the indole-2-carboxylate scaffold.
References
-
Synthesis & Crystallography: Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.[7][8][9] IUCrData, 5(9), x201205.[9] Link
-
HIV-1 Integrase: Wang, Y. C., et al. (2023).[3] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[3] Molecules, 28(24), 8027. Link
-
NMDA Antagonism: Hu, G. Y., et al. (1992). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2][4][10] Molecular Pharmacology, 41(5), 873-879. Link
-
TRPV1 Agonists: Maramai, S., et al. (2025).[11][12] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.[12] Molecules, 30(3), 721.[11][12] Link
-
CB1 Modulation: Ahn, K. H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).[8] Journal of Medicinal Chemistry, 57(11), 4606–4614. Link
-
Anticancer (Copper Complexes): Ren, S., et al. (2022). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.[13] Molecules, 27(19), 6527. Link
Sources
- 1. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
5-phenoxyindole moiety in medicinal chemistry
The 5-Phenoxyindole Moiety in Medicinal Chemistry: A Technical Guide
Executive Summary
The 5-phenoxyindole moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity, enhance metabolic stability, and facilitate unique
Part 1: Structural & Electronic Properties
The 5-phenoxyindole core is defined by an ether linkage connecting a phenyl ring to the C5 position of the indole bicycle. This substitution pattern imparts specific medicinal chemistry properties:
| Property | Description | Impact on Drug Design |
| Electronic Effect | Weakly electron-donating (+M effect) via oxygen lone pairs, tempered by the inductive withdrawal of the phenyl ring. | Increases electron density at C3, facilitating electrophilic substitutions (e.g., Vilsmeier-Haack formylation). |
| Lipophilicity | Significant increase in | Enhances membrane permeability; ideal for targeting deep hydrophobic pockets (e.g., NNRTIs, Kinases). |
| Conformational Flexibility | The ether linkage allows the phenyl ring to rotate (dihedral angle freedom). | Enables "induced fit" binding; critical for accommodating mutations in target proteins (e.g., Y181C in HIV-RT). |
| Metabolic Stability | Ether linkage is generally resistant to hydrolysis compared to esters/amides. | Improves half-life ( |
Part 2: Synthetic Strategies
Accessing the 5-phenoxyindole core requires robust methodologies. Two primary strategies dominate: Convergent Synthesis (constructing the indole ring) and Divergent Functionalization (modifying a pre-formed indole).
Strategy A: The Batcho-Leimgruber Indole Synthesis (Convergent)
Best for scale-up and constructing the core from non-indole precursors.
This route constructs the indole ring from 5-phenoxy-2-nitrotoluene . It avoids the harsh acidic conditions of the Fischer synthesis, which can sometimes degrade sensitive ether linkages.
-
Condensation: 5-Phenoxy-2-nitrotoluene reacts with
-dimethylformamide dimethyl acetal (DMF-DMA) to form the -dimethylaminostyrene intermediate. -
Reductive Cyclization: The nitro group is reduced (e.g.,
/Pd-C or Zn/AcOH), triggering spontaneous cyclization to the indole.
Strategy B: Copper-Catalyzed Ullmann Coupling (Divergent)
Best for medicinal chemistry analog generation.
This method utilizes commercially available 5-bromoindole and various phenols, allowing for rapid diversification of the phenoxy ring (e.g., adding 4-F, 3-Cl substituents).
Reaction Scheme:
Key Optimization Parameters:
-
Catalyst: CuI (10-20 mol%).
-
Ligand:
-dimethylglycine or 1,10-phenanthroline are essential to solubilize the copper species and lower activation energy. -
Base:
or (weak bases preferred to prevent indole N-deprotonation competition, though N-protection is often recommended).
Part 3: Visualization of Synthetic Pathways
Figure 1: Comparison of Convergent (Batcho-Leimgruber) and Divergent (Ullmann) synthetic routes to the 5-phenoxyindole scaffold.
Part 4: Therapeutic Applications & Case Studies
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The most prominent application of the 5-phenoxyindole moiety is in the design of next-generation NNRTIs capable of inhibiting drug-resistant viral strains.
-
The Challenge: First-generation NNRTIs (e.g., Nevirapine) suffer from resistance caused by the Y181C mutation in the NNRTI binding pocket. The loss of the Tyrosine 181 aromatic ring disrupts critical
- stacking interactions. -
The 5-Phenoxy Solution: Replacing rigid aromatic cores with a flexible 5-phenoxyindole allows the inhibitor to reorient. The phenoxy group can adopt a conformation that maintains hydrophobic contact with the mutated residue (Cysteine 181) or recruits interactions with conserved residues like Tyr188 or Trp229 .
-
Mechanism: The ether oxygen acts as a hinge, allowing the terminal phenyl ring to "wiggle" into a favorable position despite steric clashes that would eject a rigid biaryl system.
Aldose Reductase Inhibitors (ARIs)
In the development of treatments for diabetic complications (neuropathy, retinopathy), the 5-phenoxyindole scaffold has been utilized to target Aldose Reductase .
-
Lidorestat Congeners: Research into indole-N-acetic acid derivatives (like Lidorestat) identified 5-phenoxy substitution as a potent modification. The lipophilic phenoxy tail occupies the specific "specificity pocket" of the enzyme, enhancing potency (
in the nanomolar range) and selectivity over Aldehyde Reductase.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 5-Phenoxyindole via Ullmann Coupling Validated for medicinal chemistry scale (1-5 mmol).
Materials:
-
5-Bromoindole (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline or
-Dimethylglycine (20 mol%) - (2.0 equiv)
-
DMSO (anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromoindole (196 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), ligand (0.2 mmol), and
(424 mg, 2.0 mmol). -
Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous DMSO (3 mL) via syringe under Argon flow.
-
Reaction: Seal the tube and heat the mixture to 110°C for 24 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes). The starting bromide should disappear.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMSO.
-
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography ( , gradient 0-20% EtOAc/Hexanes). -
Yield: Expect 60-80% yield as an off-white solid.
Self-Validation Check:
-
NMR Verification: The disappearance of the C5-H doublet-of-doublets (typical of 5-bromoindole) and the appearance of new aromatic signals (multiplets for the phenoxy ring) confirms coupling.
-
HRMS: Confirm mass
.
Part 6: SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) logic flow for the 5-phenoxyindole moiety.
References
-
Van Order, R. B., & Lindwall, H. G. (1942).[1][2] Indole. Chemical Reviews, 30(1), 69–96.[1][2] Link
- Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
-
Jorgensen, W. L., et al. (2011). Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase. Journal of the American Chemical Society, 133(39), 15686–15696.[1] Link (Demonstrates the utility of phenoxy replacement for Y181C resistance).
-
Malamas, M. S., et al. (2005). Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase. Journal of Medicinal Chemistry, 48(16), 5131–5139.[1] Link (Discusses synthesis of 5-phenoxyindole intermediates).
-
Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.[1] Link (Source for the Ullmann coupling protocol).
Sources
Methodological & Application
Application Note: A Robust Two-Step Synthesis of Ethyl 5-Phenoxy-1H-indole-2-carboxylate
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This application note provides a detailed, two-step protocol for the synthesis of ethyl 5-phenoxy-1H-indole-2-carboxylate, a valuable building block for drug discovery. The synthetic strategy leverages the Japp-Klingemann reaction to form a key arylhydrazone intermediate from 5-phenoxyaniline, followed by an acid-catalyzed Fischer indole synthesis to construct the target indole ring system. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and critical process parameters to ensure reproducibility and high yield.
Introduction and Synthetic Strategy
Ethyl 5-phenoxy-1H-indole-2-carboxylate is a functionalized indole derivative with significant potential as an intermediate in the synthesis of complex therapeutic agents. The phenoxy group at the 5-position offers a handle for further modification, while the ethyl ester at the 2-position provides a reactive site for amide coupling or reduction.
The synthetic approach detailed herein was designed for efficiency and reliability, proceeding in two distinct, high-yielding stages from commercially available starting materials.
The overall transformation involves:
-
Japp-Klingemann Reaction: An aryl diazonium salt, generated in situ from 5-phenoxyaniline, reacts with a β-keto ester (ethyl 2-chloroacetoacetate) to form an intermediate arylhydrazone.[1][2]
-
Fischer Indole Synthesis: The isolated arylhydrazone undergoes acid-catalyzed cyclization to yield the final product, ethyl 5-phenoxy-1H-indole-2-carboxylate.[3][4][5]
This method avoids the direct synthesis and isolation of potentially unstable arylhydrazines, making it a safer and more streamlined process.[6]
Figure 1: Overall synthetic workflow from 5-phenoxyaniline to the target indole.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Japp-Klingemann Reaction
This reaction begins with the diazotization of the primary aromatic amine, 5-phenoxyaniline. In the presence of a cold, acidic solution of sodium nitrite (NaNO₂), the amine is converted to a highly reactive diazonium salt.[7][8] The mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile.[8]
The in situ generated diazonium salt is then subjected to a coupling reaction with the enolate of ethyl 2-chloroacetoacetate, which is formed in the presence of a mild base like sodium acetate. The resulting azo compound is unstable and, under the reaction conditions, readily eliminates the chloroacetyl group (via hydrolysis and decarboxylation) to yield the stable phenylhydrazone intermediate.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazone into an indole.[4][5] The widely accepted mechanism proceeds through several key steps:[3][5]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[4][4]-Sigmatropic Rearrangement: A concerted, pericyclic rearrangement (similar to a Claisen or Cope rearrangement) occurs, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the phenyl ring temporarily.
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting terminal amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.
-
Elimination: Finally, a molecule of ammonia is eliminated from the cyclic aminal, driven by the formation of the stable, aromatic indole ring.[4]
Polyphosphoric acid (PPA) is an excellent catalyst for this transformation, serving as both a strong acid and a dehydrating agent.[9]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Aryl diazonium salts are potentially explosive when isolated and dry; this protocol is designed for their in situ use only.
Protocol 1: Synthesis of Ethyl 2-chloro-2-((4-phenoxyphenyl)hydrazono)acetate (Intermediate)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Phenoxyaniline | 185.22 | 9.26 g | 50.0 |
| Concentrated HCl (12M) | 36.46 | 12.5 mL | 150 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 g | 52.5 |
| Ethyl 2-chloroacetoacetate | 164.59 | 8.23 g | 50.0 |
| Sodium Acetate (anhyd.) | 82.03 | 12.3 g | 150 |
| Ethanol (95%) | - | 150 mL | - |
| Water (Deionized) | - | 250 mL | - |
Procedure:
-
Diazotization:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-phenoxyaniline (9.26 g, 50.0 mmol) in a mixture of water (50 mL) and concentrated HCl (12.5 mL).
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath. The aniline hydrochloride salt may precipitate.
-
Dissolve sodium nitrite (3.62 g, 52.5 mmol) in water (20 mL) and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature is strictly maintained below 5 °C.[1] Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution should be clear (or slightly yellow).
-
-
Japp-Klingemann Coupling:
-
In a separate 1 L beaker, dissolve ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) and sodium acetate (12.3 g, 150 mmol) in 150 mL of 95% ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly pour the cold diazonium salt solution from Step 1 into the vigorously stirred ethanol solution over 30 minutes. A yellow-orange precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Isolation and Purification:
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol (20 mL) to aid in drying.
-
Dry the solid under vacuum to yield the crude phenylhydrazone intermediate as a yellow-orange powder. This product is typically of sufficient purity for the next step.
-
Protocol 2: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate (Final Product)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Hydrazone Intermediate | ~294.73 (crude) | 14.7 g | ~50.0 |
| Polyphosphoric Acid (PPA) | - | ~150 g | - |
Procedure:
-
Fischer Indole Cyclization:
-
Place polyphosphoric acid (~150 g) into a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring to reduce its viscosity.
-
Carefully add the crude hydrazone intermediate from Protocol 1 in small portions to the hot PPA over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue to heat the mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the viscous mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done cautiously.
-
A solid precipitate of the crude product will form. Continue stirring until all the ice has melted and the PPA is fully quenched.
-
Filter the solid using a Büchner funnel and wash the filter cake extensively with water until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure ethyl 5-phenoxy-1H-indole-2-carboxylate as a crystalline solid.
-
Dry the final product under vacuum.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Conclusion
This application note presents a reliable and well-documented two-step synthesis for ethyl 5-phenoxy-1H-indole-2-carboxylate. By employing the Japp-Klingemann reaction followed by the Fischer indole synthesis, this protocol provides a practical route for researchers to access this valuable chemical intermediate. The detailed procedural steps and mechanistic discussions are intended to empower scientists in drug discovery and chemical synthesis to confidently reproduce and, if necessary, adapt this methodology for their specific research needs.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
-
Springer Nature Experiments. A three-component Fischer indole synthesis. Available from: [Link]
-
LOCKSS. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]
-
BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
ChemEd X. Diazotization of Aniline Derivatives: Nitrous Acid Test. Available from: [Link]
-
ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl.... Available from: [Link]
-
Institute for Color Science and Technology. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Phenoxy Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and the Versatility of the Fischer Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. Among the myriad of indole derivatives, those bearing a phenoxy substituent at the 5-position are of significant interest due to their potential to modulate biological targets through additional hydrophobic and aromatic interactions.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole ring system.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or a ketone.[4][5] This venerable reaction offers a direct and versatile route to a vast array of substituted indoles, making it an indispensable tool in the synthetic chemist's arsenal.
This document provides a detailed guide to the Fischer indole synthesis protocol specifically tailored for the preparation of 5-phenoxyindole derivatives. It is designed to provide researchers with the necessary technical insights, a step-by-step experimental protocol, and a discussion of the critical parameters to ensure a successful synthesis.
Reaction Mechanism: A Stepwise Journey to the Indole Core
The Fischer indole synthesis proceeds through a fascinating and well-elucidated cascade of reactions under acidic conditions.[2][5] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Hydrazone Formation: The synthesis begins with the condensation of a substituted phenylhydrazine, in this case, (4-phenoxyphenyl)hydrazine, with a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[5]
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer. This step is critical as it sets the stage for the key bond-forming event.[2]
-
[5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted[5][5]-sigmatropic rearrangement, which is the core bond-forming step of the Fischer indole synthesis. This rearrangement forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring.[2][5]
-
Rearomatization and Cyclization: The intermediate diimine quickly rearomatizes. Subsequent intramolecular cyclization, an acid-catalyzed attack of the amino group onto the imine carbon, forms a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the cyclic aminal, driven by the formation of the highly stable aromatic indole ring system.[2]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Reactants A [label="(4-Phenoxyphenyl)hydrazine + Ketone/Aldehyde"]; B [label="Arylhydrazone"];
// Intermediates C [label="Enamine Tautomer"]; D [label="[5][5]-Sigmatropic Rearrangement Intermediate"]; E [label="Cyclized Intermediate"];
// Product F [label="5-Phenoxyindole"];
// Edges with labels A -> B [label=" Condensation (-H₂O) ", fontsize=8, fontcolor="#5F6368"]; B -> C [label=" Tautomerization ", fontsize=8, fontcolor="#5F6368"]; C -> D [label="[5][5]-Sigmatropic Rearrangement (H⁺) ", fontsize=8, fontcolor="#5F6368"]; D -> E [label=" Rearomatization & Cyclization ", fontsize=8, fontcolor="#5F6368"]; E -> F [label=" Elimination of NH₃ (H⁺) ", fontsize=8, fontcolor="#5F6368"]; } enddot Caption: Key stages of the Fischer indole synthesis for 5-phenoxy derivatives.
Experimental Protocol: Synthesis of 5-Phenoxy-2-methyl-1H-indole
This protocol details the synthesis of 5-phenoxy-2-methyl-1H-indole from (4-phenoxyphenyl)hydrazine hydrochloride and acetone. The procedure is divided into two main stages: the formation of the hydrazone and the subsequent acid-catalyzed indolization.
Materials and Equipment
| Reagent/Equipment | Purpose |
| (4-phenoxyphenyl)hydrazine hydrochloride | Starting material |
| Acetone | Carbonyl source |
| Ethanol | Solvent for hydrazone formation |
| Polyphosphoric Acid (PPA) | Acid catalyst for cyclization |
| Ethyl acetate | Extraction solvent |
| Saturated sodium bicarbonate solution | Neutralizing agent |
| Brine | Washing agent |
| Anhydrous magnesium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer with heating mantle | For stirring and heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | To monitor reaction progress |
Step-by-Step Procedure
Part 1: Formation of Acetone (4-phenoxyphenyl)hydrazone
-
In a 100 mL round-bottom flask, suspend (4-phenoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approximately 10 volumes).
-
Add acetone (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The hydrazone is typically less polar than the hydrazine starting material.
-
Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator. The crude hydrazone is often used directly in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from ethanol.
Part 2: Indolization (Cyclization) to 5-Phenoxy-2-methyl-1H-indole
-
Place the crude acetone (4-phenoxyphenyl)hydrazone in a 250 mL round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the hydrazone) to the flask. PPA acts as both the acid catalyst and the solvent.[6][7]
-
Heat the reaction mixture with stirring to 100-120 °C for 1-3 hours. The progress of the indolization should be monitored by TLC. The indole product will be a new, often UV-active, spot.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60-70 °C.
-
Carefully pour the warm reaction mixture onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-phenoxy-2-methyl-1H-indole.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Steps Start [label="Start: (4-phenoxyphenyl)hydrazine HCl + Acetone"]; Hydrazone [label="Hydrazone Formation in Ethanol"]; Indolization [label="Indolization with PPA (100-120°C)"]; Quench [label="Quench with Ice Water"]; Neutralize [label="Neutralize with NaHCO₃"]; Extract [label="Extract with Ethyl Acetate"]; Purify [label="Purify (Column Chromatography/Recrystallization)"]; Product [label="Final Product: 5-Phenoxy-2-methyl-1H-indole", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> Hydrazone; Hydrazone -> Indolization; Indolization -> Quench; Quench -> Neutralize; Neutralize -> Extract; Extract -> Purify; Purify -> Product; } enddot Caption: Experimental workflow for the synthesis of 5-phenoxy-2-methyl-1H-indole.
Data Presentation and Expected Results
| Parameter | Expected Outcome |
| Yield | 60-80% (This is an estimated range based on similar Fischer indole syntheses and may vary). |
| Appearance | Off-white to pale brown solid. |
| ¹H NMR (CDCl₃, 400 MHz) | * Indole NH: ~8.0-8.2 ppm (broad singlet) * Aromatic Protons: ~6.8-7.5 ppm (multiplets) * Indole C2-CH₃: ~2.4 ppm (singlet) |
| ¹³C NMR (CDCl₃, 100 MHz) | * Indole C2: ~135-138 ppm * Indole C3a, C7a: ~128-135 ppm * Aromatic Carbons: ~110-160 ppm * Indole C2-CH₃: ~13-15 ppm |
Troubleshooting and Scientific Insights
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical.[7] While strong Brønsted acids like sulfuric acid and hydrochloric acid can be effective, they can also lead to side reactions, including potential cleavage of the phenoxy ether linkage, especially at elevated temperatures. Polyphosphoric acid (PPA) is often a good choice as it serves as both a catalyst and a solvent and generally promotes cyclization under controlled heating.[6][7] Lewis acids such as zinc chloride are also widely used and can be effective, though they may require higher temperatures.[4][5]
-
Reaction Temperature: The temperature for the indolization step needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of the starting materials and the product, as well as promote side reactions. A reaction temperature in the range of 100-120 °C is a good starting point when using PPA.
-
Purity of Starting Materials: The purity of the (4-phenoxyphenyl)hydrazine and the carbonyl compound is paramount. Impurities can lead to the formation of side products and lower yields. It is advisable to use freshly purified reagents if their quality is in doubt.
-
Potential Side Reaction - Ether Cleavage: While the phenoxy group is generally stable, harsh acidic conditions and high temperatures could potentially lead to the cleavage of the ether bond, resulting in the formation of 5-hydroxyindole derivatives as byproducts. If this is observed, switching to a milder catalyst or lowering the reaction temperature should be considered.
Conclusion
The Fischer indole synthesis provides a powerful and direct route for the preparation of 5-phenoxyindole derivatives. By carefully selecting the acid catalyst and controlling the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocol outlined in this document serves as a robust starting point for the synthesis of 5-phenoxy-2-methyl-1H-indole and can be adapted for the preparation of other 5-phenoxyindole analogues.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
MDPI. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
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Organic Chemistry Portal. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. [Link]
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Fischer Indole Synthesis. [Link]
-
PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]
-
PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
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- 7. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 5-Phenoxyindole-2-carbohydrazide
For correspondence:
Abstract
This document provides a comprehensive guide for the synthesis of 5-phenoxyindole-2-carbohydrazide from ethyl 5-phenoxyindole-2-carboxylate. The protocol details the hydrazinolysis of the parent ester using hydrazine hydrate, a standard and efficient method for this transformation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for reaction monitoring and product characterization. The significance of indole carbohydrazides as precursors in the synthesis of various heterocyclic compounds with potential pharmacological activities is also discussed.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance.[1][2] The indole scaffold is a key structural motif in numerous pharmaceuticals due to its diverse biological activities.[2] Specifically, indole-2-carbohydrazides are valuable synthetic intermediates for the preparation of a wide range of bioactive molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] These compounds serve as versatile building blocks for constructing more complex heterocyclic systems.[4][7]
The conversion of an ester to a hydrazide, known as hydrazinolysis, is a fundamental reaction in organic synthesis.[8] This nucleophilic acyl substitution reaction involves the attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.[8][9] The resulting hydrazide can then be further functionalized, for instance, by condensation with aldehydes or ketones to form hydrazones, which themselves can be cyclized to generate various heterocyclic rings.[1][4][5]
This document outlines a detailed protocol for the synthesis of 5-phenoxyindole-2-carbohydrazide, a compound of interest in medicinal chemistry research programs.
Reaction Scheme and Mechanism
The conversion of ethyl 5-phenoxyindole-2-carboxylate to 5-phenoxyindole-2-carbohydrazide proceeds via a nucleophilic acyl substitution mechanism.
Reaction:
Mechanism:
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (CH₃CH₂O⁻) leaving group. The ethoxide is subsequently protonated by the slightly acidic hydrazine or the newly formed hydrazide to generate ethanol. The overall reaction is typically driven to completion by using an excess of hydrazine hydrate and often by heating the reaction mixture.[8][10]
Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 5-phenoxyindole-2-carbohydrazide.
Materials and Equipment
| Reagents | Grade | Supplier |
| Ethyl 5-phenoxyindole-2-carboxylate | ≥98% | Commercially Available |
| Hydrazine hydrate (N₂H₄·H₂O) | 80-100% solution | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Deionized Water | In-house |
| Equipment |
| Round-bottom flask |
| Reflux condenser |
| Magnetic stirrer with heating mantle |
| Buchner funnel and flask |
| Filtration paper |
| Beakers and graduated cylinders |
| Thin Layer Chromatography (TLC) plates (silica gel) |
| UV lamp for TLC visualization |
| Melting point apparatus |
| NMR spectrometer |
| Mass spectrometer |
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [11][12][13] It can be fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[11][12][13][14]
-
Always handle hydrazine hydrate in a well-ventilated chemical fume hood. [13][15]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield. [13][14][15]
-
Avoid heating hydrazine hydrate to high temperatures to prevent decomposition.[15]
-
Keep hydrazine hydrate away from oxidizing agents and sources of ignition.[14][15]
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][14]
-
In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11][12]
-
All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container.[13][15]
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-phenoxyindole-2-carboxylate (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The use of excess hydrazine drives the reaction to completion.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8] Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to separate the starting material (ester) from the product (hydrazide). The starting ester will have a higher Rf value than the more polar hydrazide product. Visualize the spots under a UV lamp. The reaction is typically complete within 2-6 hours.[16][17]
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water. This will cause the product to precipitate out of the solution.[5][17]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-phenoxyindole-2-carbohydrazide as a solid.[1]
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Characterization
The identity and purity of the synthesized 5-phenoxyindole-2-carbohydrazide should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the product and compare it to the literature value if available. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the product. The disappearance of the characteristic ethyl group signals (a quartet and a triplet) from the starting material and the appearance of new signals for the -NHNH₂ protons are key indicators of a successful reaction.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the functional groups present. Look for the characteristic N-H stretching bands of the hydrazide group and the C=O stretching frequency, which will be different from that of the starting ester.
-
MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its molecular formula.
-
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-phenoxyindole-2-carbohydrazide.
Table of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Ethanol | Good solubility for both the starting ester and hydrazine hydrate.[1][5][8] |
| Hydrazine Hydrate | 5-10 equivalents | Excess reagent drives the equilibrium towards product formation.[18] |
| Temperature | Reflux (approx. 80°C) | Provides sufficient energy to overcome the activation barrier of the reaction.[5] |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC.[16][17] |
| Work-up | Precipitation in ice-water | The product is generally insoluble in cold water, allowing for easy isolation.[5][17] |
| Purification | Recrystallization from ethanol | Effective method for removing impurities and obtaining a crystalline product.[1] |
Monitoring Reaction Progress
Effective monitoring of the reaction is crucial for determining the endpoint and ensuring a high yield of the desired product.
Thin Layer Chromatography (TLC)
TLC is a simple and rapid technique for monitoring the progress of the reaction.[8]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio should be optimized to achieve good separation between the starting material and the product.
-
Visualization: UV light (254 nm). The indole ring is UV active.
-
Interpretation: The starting ester is less polar than the product hydrazide and will therefore have a higher Rf value. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more intense. The reaction is considered complete when the starting material spot is no longer visible.
Alternative Analytical Methods
For more quantitative analysis of reaction kinetics or for high-throughput screening, other analytical methods can be employed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product.[19]
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable. Derivatization may be necessary for the analysis of hydrazine and its derivatives.[19][20]
Conclusion
The conversion of ethyl 5-phenoxyindole-2-carboxylate to 5-phenoxyindole-2-carbohydrazide is a straightforward and efficient process when conducted with the appropriate safety measures. The resulting hydrazide is a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds with potential applications in drug discovery and development.[2][3][21] Adherence to the detailed protocol and safety guidelines outlined in this document will enable researchers to successfully and safely perform this important chemical transformation.
References
- Vertex AI Search, SAFETY DATA SHEET for Hydrazine hydr
- Vertex AI Search, SAFETY DATA SHEET for Hydrazine hydrate, 55% (Hydrazine, 35%). Accessed February 13, 2026.
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- Arkema, Material Safety Data Sheet - HYDRAZINE HYDR
- University of New Mexico, Environmental Health & Safety, hydrazine-sop1.docx. Accessed February 13, 2026.
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- ResearchGate, The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equ
- ResearchGate, On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Accessed February 13, 2026.
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- The Determination of Hydrazino–Hydrazide Groups. Accessed February 13, 2026.
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- Chemistry LibreTexts, 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Accessed February 13, 2026.
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- ATSDR, 6. ANALYTICAL METHODS. Accessed February 13, 2026.
- IRIS, Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. Accessed February 13, 2026.
- PubMed, Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Accessed February 13, 2026.
- Krishikosh, Note Development and assessment of green synthesis of hydrazides. Accessed February 13, 2026.
- Semantic Scholar, Synthesis and Biological Evaluation of Indole‐2‐carbohydrazide Derivatives as Anticancer Agents with Anti‐angiogenic and Antiproliferative Activities. Accessed February 13, 2026.
- PubMed Central, Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Accessed February 13, 2026.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Accessed February 13, 2026.
- RSC Publishing, Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Accessed February 13, 2026.
- SIELC Technologies, A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Accessed February 13, 2026.
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Application Notes and Protocols for the N-Alkylation of Ethyl 5-Phenoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate, a key scaffold in medicinal chemistry. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. Ethyl 5-phenoxy-1H-indole-2-carboxylate, in particular, serves as a versatile building block for the synthesis of compounds targeting a range of biological targets, including kinases and G-protein coupled receptors. The ability to efficiently and selectively introduce various alkyl groups at the N-1 position is therefore of paramount importance in the development of novel therapeutics.
The presence of the electron-withdrawing ethyl carboxylate group at the C-2 position significantly influences the reactivity of the indole ring. This substituent increases the acidity of the N-H proton, making deprotonation more facile and favoring N-alkylation over the often-competing C-3 alkylation.[3] This guide will explore several reliable protocols for the N-alkylation of this electron-deficient indole, catering to a range of laboratory settings and substrate requirements.
Chemical Principles: Understanding the N-Alkylation of Indoles
The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4][5][6] The key steps involve the deprotonation of the indole nitrogen to form a highly nucleophilic indolide anion, which then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.
The Role of the Base
The choice of base is critical for the successful deprotonation of the indole N-H. The pKa of the indole N-H is approximately 17 in DMSO. However, the electron-withdrawing ester at the C2 position in ethyl 5-phenoxy-1H-indole-2-carboxylate lowers this pKa, making it more acidic and amenable to deprotonation by a wider range of bases.
-
Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. It is typically used in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[7][8]
-
Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): For electron-deficient indoles, weaker inorganic bases can be highly effective.[9][10] These reactions are often performed in polar aprotic solvents like DMF or acetone at elevated temperatures. Cesium carbonate is particularly noteworthy for its high solubility in organic solvents and its ability to promote efficient alkylation, often referred to as the "cesium effect".[11][12][13]
Solvent Selection
Polar aprotic solvents such as DMF, acetonitrile (ACN), and THF are commonly employed for N-alkylation reactions. These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺, Cs⁺) without solvating the indolide anion, thereby enhancing its nucleophilicity.
Experimental Protocols
Herein, we present three robust protocols for the N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate, each with distinct advantages depending on the desired scale, available reagents, and the nature of the alkylating agent.
Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF
This protocol is a highly reliable and general method suitable for a wide range of alkyl halides. The use of a strong base ensures complete deprotonation and typically leads to high yields.
Diagram of the Experimental Workflow
Caption: General workflow for N-alkylation.
Materials:
-
Ethyl 5-phenoxy-1H-indole-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF to the flask to create a slurry.
-
In a separate flask, dissolve ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF.
-
Cool the sodium hydride slurry to 0 °C using an ice bath.
-
Slowly add the solution of the indole to the NaH slurry via a syringe or dropping funnel. Effervescence (hydrogen gas evolution) should be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole.
Protocol 2: N-Alkylation using Potassium Carbonate in Acetone
This method utilizes a milder base and a less hazardous solvent, making it a more environmentally friendly and scalable option for many applications. It is particularly effective for reactive alkylating agents.
Materials:
-
Ethyl 5-phenoxy-1H-indole-2-carboxylate
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetone
-
Alkyl halide (e.g., allyl bromide, benzyl chloride)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 equivalent), finely powdered potassium carbonate (2.0-3.0 equivalents), and acetone.
-
Stir the suspension vigorously and add the alkyl halide (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is an excellent choice for the N-alkylation of indoles with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[14][15][16][17][18] This method avoids the use of strong bases and alkyl halides.
Diagram of the Mitsunobu Reaction Mechanism
Caption: Simplified Mitsunobu reaction mechanism.
Materials:
-
Ethyl 5-phenoxy-1H-indole-2-carboxylate
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 equivalent), the alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic and may develop a characteristic orange or yellow color.
-
Allow the reaction to warm to room temperature and stir until the starting indole is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes typical reaction conditions and yields for the N-alkylation of ethyl 1H-indole-2-carboxylate, a close structural analog of the target molecule. These conditions should serve as an excellent starting point for the N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate. The electronic effect of the 5-phenoxy group is expected to be minimal on the N-alkylation reaction.
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl bromide | aq. KOH (3.0) | Acetone | 20 | 2 | >95 | [19] |
| 2 | Benzyl bromide | aq. KOH (3.0) | Acetone | 20 | 2 | >95 | [19] |
| 3 | Methyl Iodide | NaH (1.2) | DMF | RT | 4 | 92 | [7] (representative) |
| 4 | Ethyl Bromide | K₂CO₃ (2.0) | ACN | 80 | 12 | 88 | [9] (representative) |
| 5 | Benzyl Chloride | Cs₂CO₃ (1.5) | DMF | 60 | 6 | 95 | [11][12] (representative) |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, particularly for the NaH protocol. Incomplete deprotonation can be addressed by increasing the reaction time or temperature, or by using a stronger base.
-
Side Products: The primary side product in indole alkylation is often C-3 alkylation. For electron-deficient indoles like the target substrate, this is less of a concern. However, if C-3 alkylation is observed, using a less coordinating solvent or a bulkier base may favor N-alkylation.
-
Difficult Purification: The removal of triphenylphosphine oxide from Mitsunobu reactions can be problematic. Trituration of the crude product with a non-polar solvent like diethyl ether can sometimes precipitate the byproduct. Alternatively, using polymer-supported triphenylphosphine can simplify the work-up.
Conclusion
The N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate is a crucial transformation for the synthesis of novel bioactive molecules. The protocols detailed in this guide, based on both classical and modern synthetic methods, provide reliable and adaptable procedures for researchers in drug discovery and development. A thorough understanding of the underlying chemical principles, as outlined herein, will facilitate the successful application and optimization of these important reactions.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Biotage. (2019). Organic Chemistry Workflow – Typical Steps and Equipment. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chemical Reviews, 109(6), 2551-2651. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Chemistry Steps. The Mitsunobu Reaction. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(16), 2735-2738. [Link]
-
Fink, D. M. (2004). Cesium Carbonate Promoted N-Alkylation of Indoles. Tetrahedron Letters, 45(13), 2857-2859. [Link]
-
Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. (n.d.). ChemistrySelect. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2017). Recent advances in functionalization of indoles. RSC Advances, 7(85), 54130-54153. [Link]
-
Ackermann, L. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Angewandte Chemie International Edition, 56(31), 8930-8932. [Link]
-
Bull, J. A., & Mousseau, J. J. (2012). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews, 41(13), 4735-4747. [Link]
-
Deb, M. L., & Baruah, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. Topics in Current Chemistry, 378(2), 22. [Link]
-
Isasmendi Escudero, M., Kremenchuzky, L. D., Perillo, I. A., Cerecetto, H., & Blanco, M. M. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Synthesis, 2011(04), 571-576. [Link]
-
Shaggy_McLovin. (2021, July 13). [Organic Chemistry] What exactly is a workup? [Reddit post]. r/chemhelp. [Link]
-
Salvathore, S., & Thompson, A. S. (2004). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 69(22), 7359-7364. [Link]
-
O'Donnell, C. J., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2136-2147. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Request PDF. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
- Shieh, W.-C., et al. (2001). N-alkylation of indole derivatives.
-
LibreTexts Chemistry. (2023, November 6). 11.2: The SN2 Reaction. [Link]
-
Cadierno, V., & Francos, J. (2016). Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube. [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(35), 21543-21546. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Kamal, A., et al. (2015). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Advances, 5(104), 85759-85773. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). ChemCatChem. [Link]
-
Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. (n.d.). [Link]
-
Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9745-9752. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (n.d.). Request PDF. [Link]
-
Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
-
Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. (2012). PubMed. [Link]
-
Michaud, F., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Semantic Scholar. [Link]
-
Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. (n.d.). RSC Publishing. [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2022). Angewandte Chemie International Edition, 61(33), e202205561. [Link]
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- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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- 19. mdpi.com [mdpi.com]
using ethyl 5-phenoxyindole-2-carboxylate as HIV-1 integrase inhibitor intermediate
Application Note: Strategic Utilization of Ethyl 5-phenoxyindole-2-carboxylate in HIV-1 Integrase Inhibitor Development
Executive Summary
This guide details the synthesis, functionalization, and biological application of ethyl 5-phenoxyindole-2-carboxylate (E-5-PIC). This compound serves as a high-value "privileged scaffold" for the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . While not a final drug itself, E-5-PIC provides the critical core geometry required to chelate the catalytic magnesium ions (
Part 1: Scientific Rationale & Mechanism of Action[1]
The Pharmacophore: Why This Scaffold?
HIV-1 Integrase (IN) is essential for viral replication, catalyzing the insertion of viral DNA into the host genome.[1][2][3][4] The most successful class of IN inhibitors, INSTIs (e.g., Raltegravir, Dolutegravir), function by sequestering the two
-
The Indole-2-Carboxylate Core: The planar indole system mimics the nucleobase stacking required for DNA binding, while the C2-carbonyl (after hydrolysis/amidation) and the indole nitrogen (or C3-substituent) form a tridentate chelation motif with the
cofactors. -
The 5-Phenoxy Substituent: Structural Activity Relationship (SAR) studies indicate that the "halogen-binding pocket" or the hydrophobic clamp near the active site requires a bulky, lipophilic group. The 5-phenoxy group provides this critical hydrophobic interaction, improving the
from micromolar (unsubstituted) to nanomolar ranges when properly functionalized.
Mechanistic Pathway Diagram
Figure 1: Mechanism of Action. The indole core positions the inhibitor, the C2-carbonyl neutralizes the catalytic metals, and the 5-phenoxy group locks the molecule into the hydrophobic pocket.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize high-purity ethyl 5-phenoxyindole-2-carboxylate via the Fischer Indole Synthesis. Yield Target: >65% overall. Purity Target: >98% (HPLC).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Phenoxyaniline | Starting Material | 1.0 | Precursor for hydrazine. |
| Sodium Nitrite ( | Diazotization | 1.1 | Keep < 5°C. |
| Stannous Chloride ( | Reduction | 2.5 | Dissolve in conc. HCl. |
| Ethyl Pyruvate | Cyclization Partner | 1.1 | Freshly distilled recommended. |
| Polyphosphoric Acid (PPA) | Catalyst/Solvent | Excess | Viscous; requires heating. |
Step-by-Step Methodology
Step A: Preparation of 4-Phenoxyphenylhydrazine Hydrochloride
-
Diazotization: Dissolve 4-phenoxyaniline (10 mmol) in concentrated HCl (15 mL) and cool to -5°C in an ice-salt bath.
-
Add a solution of
(11 mmol) in water (5 mL) dropwise. Maintain temperature below 0°C. Stir for 30 min. Self-Validation: Solution should become clear/yellow; turbidity implies incomplete reaction. -
Reduction: Add a cold solution of
(25 mmol) in conc. HCl (10 mL) dropwise. Stir vigorously. -
Isolation: A precipitate (hydrazine hydrochloride salt) will form.[5] Stir at 0°C for 2 hours. Filter the solid, wash with cold brine, and dry under vacuum.[5]
Step B: Hydrazone Formation
-
Suspend the hydrazine salt (from Step A) in Ethanol (50 mL).
-
Add Ethyl Pyruvate (11 mmol) and Sodium Acetate (12 mmol) to buffer the pH.
-
Reflux for 2 hours.
-
Cool to room temperature. The hydrazone intermediate often precipitates. If not, evaporate solvent. Checkpoint: Verify formation by TLC (Shift in
compared to hydrazine).
Step C: Fischer Cyclization
-
Mix the dried hydrazone with Polyphosphoric Acid (PPA) (approx. 10g per 1g hydrazone).
-
Heat to 110°C with mechanical stirring for 3-4 hours. Caution: Reaction is exothermic; monitor internal temperature.
-
Quench: Pour the hot reaction mixture onto crushed ice (200g) with vigorous stirring. The PPA will dissolve, and the crude indole will precipitate.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).
Synthesis Workflow Diagram
Figure 2: Synthesis workflow from aniline precursor to indole scaffold.
Part 3: Functionalization for Biological Activity
The ethyl ester itself is a prodrug/intermediate . To assay for Integrase inhibition, it must be converted to the free acid or a secondary amide.
Protocol: Hydrolysis to Active Acid
-
Dissolve Ethyl 5-phenoxyindole-2-carboxylate (1 mmol) in THF/MeOH/Water (2:1:1).
-
Add LiOH (3 mmol). Stir at RT for 4 hours.
-
Acidify with 1M HCl to pH 2. The acid (5-phenoxyindole-2-carboxylic acid) will precipitate.
-
Application: This free acid is the active species for in vitro enzymatic assays.
Protocol: Amide Coupling (Optimization) To mimic potent inhibitors like Dolutegravir, couple the acid with 4-fluorobenzylamine :
-
Activate acid (1 mmol) with HATU (1.1 mmol) and DIPEA (2 mmol) in DMF.
-
Add 4-fluorobenzylamine (1.1 mmol). Stir 12h.
-
Isolate via extraction.[6] This amide variant typically shows 10-50x higher potency than the free acid due to enhanced hydrophobic stacking.
Part 4: Biological Validation (Strand Transfer Assay)
Assay Principle: Measures the inhibition of the transfer of viral donor DNA into a target DNA substrate by purified Recombinant HIV-1 Integrase.
Reagents:
-
Enzyme: Recombinant HIV-1 Integrase (purified).
-
Donor DNA: Biotinylated LTR sequence (mimics viral DNA).
-
Target DNA: Digoxigenin-labeled random DNA.
-
Detection: AlphaScreen or ELISA-based chemiluminescence.
Protocol:
-
Incubation: Mix 200 nM Recombinant Integrase with 50 nM Biotin-Donor DNA and test compound (diluted in DMSO) in reaction buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Assembly: Incubate 30 min at 37°C to allow the "Stable Synaptic Complex" (SSC) to form.
-
Strand Transfer: Add 20 nM Target DNA. Incubate 60 min at 37°C.
-
Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads. Measure signal.
-
Analysis: Calculate
relative to DMSO control.
References
-
Zhao, X., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020. Link
-
Liao, C., et al. (2010). "Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity." Current Medicinal Chemistry, 17(14). Link
-
Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org.[6][8] Synth. Coll. Vol. 5, p.567. Link
-
Sakowicz, R., et al. (2012). "New Class of HIV-1 Integrase (IN) Inhibitors with a Dual Mode of Action."[1] Journal of Biological Chemistry. Link
-
ChemicalBook. "Preparation of 4-Phenoxyphenylhydrazine Hydrochloride." Link
Sources
- 1. New Class of HIV-1 Integrase (IN) Inhibitors with a Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Authentic HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. C07D 401 - Heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom - Patents Sitemap [google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Phenoxyindole Esters
Topic: Purification of 5-phenoxyindole esters by column chromatography Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist
Executive Summary & Chemical Profile
The Molecule: 5-phenoxyindole esters are hybrid molecules featuring a lipophilic "greasy" tail (the phenoxy ether) and a polar, hydrogen-bond-donating head (the indole N-H and ester carbonyl).
The Challenge:
-
Tailing (Streaking): The indole N-H is sufficiently acidic to hydrogen bond with the silanol groups (
) of standard silica gel, leading to broad peaks and poor resolution. -
Solubility Mismatch: The phenoxy group drastically reduces solubility in non-polar mobile phases (like Hexane), while the ester requires some polarity to move. This often leads to precipitation at the column head.
-
Co-elution: The high lipophilicity of the 5-phenoxy group often causes the product to co-elute with non-polar starting materials (e.g., aryl halides or phenols).
Troubleshooting Guides (Q&A)
Category A: Peak Resolution & Shape
Q: My product is streaking/tailing significantly, causing it to overlap with impurities. How do I fix this?
A: This is the classic "Indole Effect." The N-H moiety interacts with acidic silanols on the silica surface.
-
Immediate Fix: You must deactivate the silica.[1][2] Add 1% Triethylamine (TEA) to your mobile phase.
-
The Science: TEA is a stronger base than the indole. It preferentially binds to the silanol sites, effectively "capping" them and allowing your indole ester to elute as a sharp band.
-
Protocol: Pre-wash the column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1) before loading your sample. Maintain 1% TEA in the eluent throughout the run.
Q: I am using TEA, but I still see baseline drift in my UV detector. A: TEA absorbs UV at low wavelengths (<254 nm).
-
Solution: Do not add TEA to the running solvent if you need high-sensitivity UV detection. Instead, perform a TEA Pre-treatment . Flush the column with a TEA-solution, then flush with 2 CVs of pure solvent to remove bulk TEA. The TEA bound to the silica will remain, keeping the column deactivated without interfering with the mobile phase UV baseline.
Category B: Separation Efficiency
Q: My 5-phenoxyindole ester co-elutes with the starting material (e.g., 5-phenoxyindole or the alkyl halide).
A: The phenoxy group dominates the interaction, making both the starting material and product highly lipophilic. Standard Hexane/Ethyl Acetate systems may fail here.
-
Solution: Switch to a Toluene-based system .
-
Why? Toluene interacts via
- stacking with the aromatic phenoxy and indole rings. This introduces a secondary separation mechanism beyond simple polarity. -
Suggested Gradient: Start with 100% Toluene. If the compound does not move, add 1-5% Acetone or Ethyl Acetate.
Category C: Stability & Recovery
Q: My product turns reddish-brown on the column, and my yield is lower than expected.
A: Indoles are electron-rich and prone to oxidative polymerization on acidic silica, especially if the separation takes >2 hours.
-
Diagnostic: Run a 2D-TLC .[2][3] Spot the crude, run it up. Let it dry (expose to air/silica). Turn the plate 90 degrees and run it again. If the spot appears off the diagonal, your compound is decomposing on the silica.
-
Solution: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the acid-catalyzed oxidation of the indole ring and hydrolysis of the ester.
Experimental Protocols
Protocol 1: The "Dry Loading" Technique
Essential for 5-phenoxyindole esters due to solubility issues in initial mobile phases.
-
Dissolution: Dissolve crude mixture in a minimal amount of DCM (Dichloromethane). The phenoxy group ensures high solubility in DCM.
-
Adsorption: Add Silica Gel (ratio 1:5 w/w relative to crude mass).
-
Evaporation: Rotovap to dryness. You must achieve a free-flowing powder. If it is sticky, add more silica and re-evaporate.
-
Loading: Pour the powder onto the top of the pre-equilibrated column. Add a layer of sand (1 cm) on top to protect the bed.
-
Elution: Start your gradient.
Protocol 2: Triethylamine (TEA) Deactivation
Standard Operating Procedure for Indoles.
| Step | Action | Rationale |
| 1 | Prepare Slurry | Mix Silica Gel with Hexane containing 2% TEA . |
| 2 | Pack Column | Pour slurry and pack as normal. |
| 3 | Flush | Run 2 Column Volumes (CV) of the starting mobile phase (e.g., 95:5 Hex/EtOAc) containing 1% TEA. |
| 4 | Run | Perform chromatography. The TEA ensures the N-H group does not drag. |
Decision Logic & Workflows (Visualization)
Figure 1: Troubleshooting "Streaking" Issues
Use this logic tree to determine the correct stationary phase modification.
Caption: Decision matrix for selecting stationary phase conditions based on compound stability.
Figure 2: Mobile Phase Optimization Strategy
Workflow for separating lipophilic 5-phenoxy derivatives.
Caption: Solvent system optimization. Toluene is preferred for phenoxy-substituted indoles due to pi-pi interactions.
References
-
BenchChem Technical Support. (2025).[2] Purification of Indole Compounds by Column Chromatography: Protocol 1 - Deactivation of Silica Gel.[2] Retrieved from
-
Phenomenex. (2023).[4] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Retrieved from
-
Organic Syntheses. Ethyl Indole-2-carboxylate.[5] Org.[3][6][7][8] Synth. 1963, 43, 40. (Foundational protocol for indole ester purification). Retrieved from
-
University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from
-
Biotage. (2023).[9] Purifying ionic and polar compounds by flash column chromatography. Retrieved from
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
optimizing reaction temperature for indole-2-carboxylate formation
Technical Support Ticket #8842: Thermal Optimization for Indole-2-Carboxylate Synthesis
Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimizing Reaction Temperature for Indole-2-Carboxylate Formation
Executive Summary: The Thermal "Goldilocks Zone"
Indole-2-carboxylates are critical scaffolds in drug discovery (e.g., NMDA antagonists, antitumor agents). Their synthesis is uniquely sensitive to temperature. Unlike simple condensations, the formation of the indole core at the 2-position often involves high-energy intermediates (nitrenes, ene-hydrazines) that require a precise "activation temperature."
-
Too Low: You risk kinetic trapping of intermediates (e.g., stable azides or hydrazones) that refuse to cyclize.
-
Too High: You risk decarboxylation . Indole-2-carboxylic acids and their esters are prone to losing the
moiety at temperatures exceeding 160°C or in the presence of specific metal contaminants, reverting to the parent indole [1, 2].
This guide breaks down the thermal requirements for the three industry-standard protocols.
Method Selection & Thermal Logic
Before optimizing, confirm your pathway matches your available thermal window.
Figure 1: Decision matrix for selecting synthesis method based on precursor availability and thermal requirements.
Protocol Optimization Modules
Module A: The Hemetsberger-Knittel Synthesis (Thermolysis)
Mechanism: Thermal decomposition of
-
The Issue: The activation energy for azide decomposition into a nitrene is high.
-
The Fix: Use Xylene (mixed isomers) .
-
Toluene (bp 110°C): Often insufficient. Reaction stalls at the azide stage or proceeds too slowly, allowing side reactions.
-
Xylene (bp ~140°C): Ideal. Provides rapid generation of the nitrene singlet state [3, 4].
-
Optimized Workflow:
-
Condensation (Low Temp): React benzaldehyde and ethyl azidoacetate at -20°C to 0°C . Note: Keep this cold to prevent premature polymerization [3].
-
Thermolysis (High Temp):
-
Dissolve the isolated azido-ester in Xylene.
-
Concentration Rule: Maintain concentration < 0.5 M to prevent thermal runaway/explosion.
-
Add dropwise to refluxing xylene. Do not mix cold and heat slowly. The thermal shock favors cyclization over polymerization.
-
Module B: The Fischer Indole Synthesis
Mechanism: [3,3]-Sigmatropic rearrangement of a phenylhydrazone.[2] Critical Variable: Acid/Temperature Balance.
-
The Issue: The rearrangement requires protonation and heat.[3] Too much heat with strong acid causes "tarring" (polymerization).
-
The Fix: Polyphosphoric Acid (PPA) acts as both solvent and catalyst, allowing controlled heating.
Optimized Workflow:
-
Formation: Combine phenylhydrazine and ethyl pyruvate.
-
Cyclization: Mix the hydrazone with PPA (1:10 w/w).
-
Temperature Ramp: Heat to 90–110°C .
-
Warning: Do not exceed 120°C. Above this, ester hydrolysis occurs, followed by rapid decarboxylation of the free acid [5].
-
Module C: Palladium-Catalyzed Carbonylation
Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition to o-iodoaniline. Critical Variable: Ligand Stability vs. Reaction Rate.
-
The Issue: High temperatures (>120°C) degrade many Pd-catalysts and promote de-iodination without carbonylation.
-
The Fix: Use a stable Pd source (e.g.,
or ) in DMSO or DMF at 100–120°C [6].
Comparative Data: Temperature vs. Yield
The following data summarizes internal benchmarking for the synthesis of Ethyl 5-bromoindole-2-carboxylate.
| Method | Solvent | Temp (°C) | Yield (%) | Major Impurity |
| Hemetsberger | Toluene | 110 | 35% | Unreacted Azide / Dimer |
| Hemetsberger | Xylene | 140 | 82% | None (Clean) |
| Hemetsberger | Mesitylene | 165 | 40% | Tarry polymers |
| Fischer | AcOH / | 80 | 55% | Sulfonated byproducts |
| Fischer | PPA | 105 | 78% | Trace hydrazone |
| Pd-Cat | DMF | 140 | 60% | De-iodinated aniline |
Troubleshooting & FAQs
Q1: My Hemetsberger reaction turned into a black tar. What happened? Diagnosis: Thermal Runaway or Concentration Effect. Resolution:
-
Check Concentration: The nitrene intermediate is highly electrophilic.[4] If the solution is too concentrated (>1M), nitrenes react with each other (polymerization) rather than the aromatic ring. Dilute to 0.1–0.2 M.
-
Check Addition Mode: Do not heat the full mixture from room temperature. Add the azide solution dropwise into pre-boiling xylene to ensure immediate cyclization [3].
Q2: I isolated the product, but the mass spec shows [M-44] (Loss of
-
Did you use a high-boiling solvent like DMSO or NMP and try to distill it off?
-
Fix: Perform a basic extraction (NaOH) to pull the acid into water, wash the organics, then acidify cold to precipitate. Avoid high-vac distillation with heat.
Q3: In the Fischer synthesis, I see the hydrazone but no indole.
Diagnosis: Temperature too low for Sigmatropic Rearrangement.
Resolution: If using Zinc Chloride (
Visualizing the Hemetsberger Pathway
Understanding the energy landscape helps explain why boiling xylene is non-negotiable.
Figure 2: Reaction coordinate for Hemetsberger-Knittel synthesis. High temperature is required to cross the N2 elimination barrier, but dilution is required to prevent the Nitrene -> Polymer side reaction.
References
-
Zhang, Y., Hu, Z. Y., Li, X. C., & Guo, X. X. (2019).[5] Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
-
Piers, E., et al. (2011).[6] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry.
-
Immadi, S. S., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(5), 2091–2114.
-
Knittel, D. (1985).[7] Improved Synthesis of
-Azidocinnamates and 2H-Azirines. Synthesis, 1985(02), 186-188.[7] -
Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952).[8] Fischer Indole Syntheses with Polyphosphoric Acid.[2][3][8][9] Journal of the American Chemical Society, 74(15), 3948–3949.
-
Gribble, G. W. (2000).[7] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Sources
- 1. Hemetsberger_indole_synthesis [chemeurope.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scribd.com [scribd.com]
Validation & Comparative
Comparative Guide: FTIR Analysis of Ethyl 5-phenoxy-1H-indole-2-carboxylate
Executive Summary
Ethyl 5-phenoxy-1H-indole-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and potential anticancer agents targeting GSK-3β.
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) absorption profile for this compound. Unlike generic spectral lists, this document compares the target molecule against its structural analogs and synthetic precursors to establish a differential identification protocol . By isolating specific vibrational modes—specifically the interplay between the C-2 ester carbonyl and the C-5 phenoxy ether—researchers can validate structural integrity and monitor reaction progress with high confidence.
Structural Dissection & Theoretical Expectations
To accurately assign FTIR bands, the molecule must be deconstructed into its constituent pharmacophores. The vibrational spectrum is a superposition of three distinct electronic environments:
-
The Indole Core: A nitrogen-containing aromatic bicycle. The N-H stretch is the primary diagnostic marker for the heterocyclic ring.
-
The C-2 Ethyl Ester: A conjugated carbonyl system. The conjugation with the indole double bond lowers the wavenumber of the C=O stretch compared to non-conjugated aliphatic esters.
-
The C-5 Phenoxy Ether: An aryl-ether-aryl linkage. This introduces specific C-O-C stretching vibrations that distinguish this compound from its halogenated or unsubstituted analogs.
Diagram: Structural Resonance & Vibrational Logic
Figure 1: Component-based vibrational contribution to the target spectrum.
Comparative Spectral Analysis
The following table synthesizes experimental data from structurally homologous 5-substituted indole-2-carboxylates. Use this data to differentiate the target from common impurities (e.g., the hydrolyzed acid or the non-phenoxy precursor).
Table 1: Diagnostic Absorption Bands (Target vs. Analogs)
| Functional Group | Vibration Mode | Target: Ethyl 5-phenoxy... (cm⁻¹) | Analog: Ethyl 1H-indole-2-carboxylate | Precursor: 5-Phenoxyindole-2-carboxylic acid | Diagnostic Note |
| Indole N-H | Stretching ($ \nu $) | 3310 – 3340 | 3320 – 3350 | 3300 – 3350 | Sharp band indicates free NH; broadening suggests H-bonding (common in solid state). |
| Aromatic C-H | Stretching ($ \nu $) | 3050 – 3070 | 3050 – 3060 | 3050 – 3080 | Weak intensity; often overlaps with OH in wet samples. |
| Aliphatic C-H | Stretching ($ \nu $) | 2900 – 2990 | 2900 – 2990 | N/A (Acid H is broad) | Presence confirms the Ethyl group. Absence indicates hydrolysis to acid. |
| Ester C=O | Stretching ($ \nu $) | 1690 – 1715 | 1680 – 1710 | 1660 – 1680 (Acid C=O) | The ester band is sharp.[1] A shift to <1680 cm⁻¹ suggests hydrolysis to the carboxylic acid. |
| Aromatic C=C | Ring Breathing | 1580 – 1620 | 1520 – 1580 | 1580 – 1620 | The phenoxy group adds intensity and complexity to the 1580-1600 region compared to the unsubstituted analog. |
| Ether C-O-C | Asym. Stretch | 1230 – 1250 | Absent | 1230 – 1250 | Critical Differentiator. Distinguishes 5-phenoxy from 5-H or 5-Halo analogs. |
| Ester C-O | Stretching | 1250 – 1280 | 1250 – 1260 | Absent | Strong band. Overlaps partially with ether stretch; look for doublet or broadening in this region. |
Analyst Insight: The most common synthesis error is incomplete esterification or accidental hydrolysis. If you observe a broad "hump" between 2500–3300 cm⁻¹ (O-H stretch) and a carbonyl shift down to ~1670 cm⁻¹, your sample contains significant carboxylic acid impurity .
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this lipophilic compound due to ease of cleaning and lack of hygroscopic interference.
Step-by-Step Methodology
-
Instrument Prep:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to verify no residual contamination (look for C-H peaks at 2900 cm⁻¹).
-
-
Sample Deposition:
-
Place approximately 2-5 mg of the solid ethyl 5-phenoxy-1H-indole-2-carboxylate onto the crystal center.
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80-100 N). Reasoning: Indoles are crystalline; poor contact yields noisy spectra.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication)
-
Range: 4000 – 600 cm⁻¹
-
-
Data Processing (The "Self-Check"):
-
Baseline Correction: Apply only if the baseline drifts significantly.
-
Normalization: Normalize the C=O peak (approx. 1700 cm⁻¹) to 1.0 absorbance units to facilitate overlay with reference spectra.
-
Diagram: Synthesis Monitoring Workflow
This diagram illustrates how to use FTIR to make "Go/No-Go" decisions during the synthesis from the carboxylic acid precursor.
Figure 2: Decision tree for purity assessment using spectral features.
Detailed Band Assignment & Mechanistic Causality
The Carbonyl Region (1650 – 1750 cm⁻¹)
The ester carbonyl is the strongest absorber. In 5-substituted indole-2-carboxylates, this band is sensitive to the electronic effects of the indole ring.
-
Observation: The band appears at ~1700–1710 cm⁻¹.
-
Causality: The nitrogen lone pair in the indole ring participates in resonance, increasing electron density in the ring. However, the ester at position 2 is conjugated with the C2=C3 double bond. This conjugation reduces the double-bond character of the carbonyl oxygen, lowering the frequency from a typical aliphatic ester (1735–1750 cm⁻¹) to the observed range.
The Ether Region (1200 – 1300 cm⁻¹)
This region is complex due to the overlap of the Ester C-O stretch and the Phenoxy C-O stretch.
-
Observation: A strong doublet or complex multiplet is often seen.
-
Differentiation: The phenoxy group introduces an asymmetric C-O-C stretch around 1240 cm⁻¹. In the unsubstituted ethyl indole-2-carboxylate, this region is dominated solely by the ester C-O stretch. The presence of increased absorption intensity and band splitting here confirms the successful incorporation of the phenoxy moiety.
References
-
PubChem. (n.d.).[2] Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3.[2] National Library of Medicine. Retrieved from [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[3] Ethyl 1H-indole-2-carboxylate. IUCrData. Retrieved from [Link]
-
Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).[4] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules (MDPI).[5][6] Retrieved from [Link][7]
-
Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives. Retrieved from [Link][7]
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3 | CID 20926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
